molecular formula C22H24O B14385721 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one CAS No. 87544-27-2

1-(9,10-Dipropylanthracen-2-YL)ethan-1-one

Cat. No.: B14385721
CAS No.: 87544-27-2
M. Wt: 304.4 g/mol
InChI Key: WKGCLMAUSUZXHF-UHFFFAOYSA-N
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Description

1-(9,10-Dipropylanthracen-2-YL)ethan-1-one is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, has unique structural features that make it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(9,10-Dipropylanthracen-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, alcohols, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(9,10-Dipropylanthracen-2-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.

    Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. In biological systems, it may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Acetylanthracene: Similar in structure but with different substituents at the 9 and 10 positions.

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.

    9,10-Dimethylanthracene: Another derivative with distinct photophysical properties.

Uniqueness

1-(9,10-Dipropylanthracen-2-YL)ethan-1-one is unique due to its specific propyl substituents, which can influence its photophysical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

87544-27-2

Molecular Formula

C22H24O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(9,10-dipropylanthracen-2-yl)ethanone

InChI

InChI=1S/C22H24O/c1-4-8-17-19-10-6-7-11-20(19)18(9-5-2)22-14-16(15(3)23)12-13-21(17)22/h6-7,10-14H,4-5,8-9H2,1-3H3

InChI Key

WKGCLMAUSUZXHF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=CC(=CC2=C(C3=CC=CC=C31)CCC)C(=O)C

Origin of Product

United States

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